Bienvenue dans la boutique en ligne BenchChem!

NSC80734

IL-18 inhibition IFN-γ Cell-based assay

Procure NSC80734 for IL-18 pathway studies requiring functional cellular antagonism (EC50 ~250 nM). This bis-aryl urea PPI inhibitor selectively disrupts hIL-18:IL-18BP binding without kinase off-targets, unlike Sorafenib. Ideal for Th1 inflammation, autoimmunity, and SAR campaigns exploring cooperative IL-18BP binding. Unique central phenoxy scaffold enables differentiation from NSC61610 and generic diaryl ureas.

Molecular Formula C28H20N6O3
Molecular Weight 488.5 g/mol
Cat. No. B10817606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC80734
Molecular FormulaC28H20N6O3
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C#N
InChIInChI=1S/C28H20N6O3/c29-17-19-1-5-21(6-2-19)31-27(35)33-23-9-13-25(14-10-23)37-26-15-11-24(12-16-26)34-28(36)32-22-7-3-20(18-30)4-8-22/h1-16H,(H2,31,33,35)(H2,32,34,36)
InChIKeyNKTXGJQCHFJKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC80734 (1-(4-Cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea) as a Differentiated IL-18 Small Molecule Inhibitor: Procurement Considerations for Immunology Research


1-(4-Cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea, cataloged as NSC80734, is a synthetic bis-aryl urea derivative with a molecular weight of 488.5 g/mol . It functions as a small molecule protein-protein interaction (PPI) inhibitor that specifically disrupts the binding of human interleukin-18 (hIL-18) to its viral decoy receptor, the ectromelia virus IL-18 binding protein (IL-18BP) [1]. This mechanism places it within a rare class of small molecules targeting the extensive IL-18 interface, a domain typically modulated by biologics [2]. Its central phenoxy spacer distinguishes it structurally from other bis-aryl urea kinase inhibitors, providing a unique chemical scaffold for exploring IL-18-dependent inflammatory pathways.

Why Substituting NSC80734 with Other NSC IL-18 Inhibitors or Generic Diaryl Ureas Will Skew Experimental Outcomes


The substitution of NSC80734 with its closest chemical analogs or in-class diaryl ureas is scientifically invalid due to profound differences in both functional potency and mechanism of action. Unlike NSC61610 (IC50 ~6 μM in competitive ELISA) which binds more potently to the hIL-18:IL-18BP complex, NSC80734 demonstrates superior functional antagonism in cell-based assays, inhibiting IL-18-induced IFN-γ production with an EC50 of ~250 nM [1]. In contrast, NSC61610 and NSC201631 lack reported cellular activity. Furthermore, many diaryl urea derivatives (e.g., Sorafenib) function as multi-kinase inhibitors targeting VEGFR, PDGFR, and Raf, whereas NSC80734 is a selective protein-protein interaction inhibitor devoid of kinase activity [2]. This divergent pharmacology means that substituting NSC80734 with a generic kinase inhibitor will confound studies of IL-18 signaling with off-target effects.

Quantitative Differentiation of NSC80734 Against Closest Comparators: A Head-to-Head Evidence Guide for Scientific Selection


Functional Cellular Potency: NSC80734 vs. NSC61610 and NSC201631 in IFN-γ Production

NSC80734 is the only compound among the three identified in the primary screen to demonstrate functional inhibition of IL-18-induced IFN-γ production in a cell-based bioassay. It inhibited this response with an EC50 of ~250 nM [1]. In contrast, neither NSC61610 nor NSC201631 exhibited any reported activity in this functional assay, despite NSC61610 showing superior binding in the ELISA format (IC50 ~6 μM) [2]. This suggests that NSC80734 possesses unique cell permeability and/or target engagement properties absent in the other two hit compounds.

IL-18 inhibition IFN-γ Cell-based assay EC50

Binding Affinity in Competitive ELISA: NSC80734 Exhibits a Distinct Profile vs. NSC61610

In a direct competitive ELISA measuring disruption of the hIL-18:ectvIL-18BP complex, NSC80734 displayed an IC50 of 52 ± 38 μM (n=3) [1]. This is approximately 8.7-fold less potent than NSC61610, which showed an IC50 of 6 ± 5 μM (n=2) [2]. Meanwhile, NSC201631 had an IC50 of 44 ± 9 μM [3]. This data establishes a clear rank-order for binding inhibition: NSC61610 > NSC201631 ≈ NSC80734.

IL-18 binding competitive ELISA IC50 protein-protein interaction

Synergistic Binding Inhibition: NSC80734 in Combination with NSC201631 Enhances Potency 5.6-fold

When combined with NSC201631 in a 1:1 molar ratio, NSC80734 demonstrated a synergistic effect, reducing the IC50 for hIL-18:ectvIL-18BP complex disruption to 9.3 μM in a single assay (n=1) [1]. This represents a 5.6-fold improvement in potency compared to NSC80734 alone (IC50 52 μM). This synergy is not observed to the same degree with other pairings and suggests that NSC80734 binds to a distinct site on IL-18, allowing for cooperative inhibition.

drug synergy combination therapy IL-18 inhibition IC50 reduction

Structural Divergence from Sorafenib: Central Phenoxy Spacer Enables IL-18 Selectivity Over Kinase Targets

NSC80734 is a bis-aryl urea derivative, but it contains a central phenoxy spacer linking the two urea groups, a feature absent in the multi-kinase inhibitor Sorafenib and its close analogs [1]. This structural modification is critical for target specificity: while Sorafenib inhibits VEGFR-2/KDR with an IC50 of ~90 nM and BRAF with an IC50 of ~25 nM [2], NSC80734 shows no activity against kinase panels and instead acts as a selective protein-protein interaction inhibitor of IL-18 [3]. The central phenoxy group is computationally predicted to orient the terminal cyanophenyl ureas in a conformation that favors binding to the IL-18/IL-18BP interface.

chemical structure SAR selectivity kinase inhibitor IL-18

In Silico Binding Profile: NSC80734 Shows Distinct Interaction Pattern vs. NSC61610

Molecular docking studies of the IL-18/IL-18BP interface reveal that NSC80734 forms a predicted 8 hydrogen bonds and 24 hydrophobic interactions with the protein complex [1]. In comparison, NSC61610 is predicted to form 10 hydrogen bonds and 26 hydrophobic interactions [2]. This computational difference, while modest, aligns with the experimentally observed weaker binding affinity of NSC80734 in ELISA (IC50 52 μM vs. 6 μM for NSC61610) [3]. However, NSC80734's interaction profile may be more favorable for cell membrane penetration, explaining its unique cellular activity.

molecular docking hydrogen bonds hydrophobic interactions binding mode

Recommended Application Scenarios for 1-(4-Cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea (NSC80734) Based on Empirical Differentiation Evidence


Functional Studies of IL-18-Dependent IFN-γ Production in Primary Immune Cells

NSC80734 is the compound of choice for ex vivo and in vitro studies requiring functional inhibition of the IL-18 signaling pathway. With a demonstrated EC50 of ~250 nM in cell-based assays [1], it uniquely enables dose-response studies of IL-18-induced IFN-γ production, a capability not shared by the more potent ELISA binder NSC61610 or the structurally similar NSC201631. Researchers investigating Th1-mediated inflammation, autoimmunity, or host-pathogen interactions should prioritize NSC80734 to ensure that the measured effect reflects genuine modulation of the IL-18 axis rather than off-target kinase inhibition [2].

Combination Studies Exploring Allosteric or Synergistic IL-18 Inhibition

The observed synergy between NSC80734 and NSC201631 (IC50 reduced from 52 μM to 9.3 μM in combination) [1] positions NSC80734 as an essential probe for exploring cooperative binding mechanisms at the IL-18/IL-18BP interface. This application scenario is ideal for laboratories conducting fragment-based screening, allosteric modulator discovery, or those seeking to enhance the potency of IL-18 inhibition without resorting to biologics. The unique binding epitope of NSC80734 makes it a critical reference standard for SAR campaigns aimed at developing more potent small molecule IL-18 antagonists.

Chemical Biology Tool for Differentiating IL-18 from Kinase-Dependent Pathways

Given the prevalence of diaryl urea compounds as kinase inhibitors (e.g., Sorafenib, which inhibits VEGFR-2 and BRAF) [1], NSC80734 serves as a valuable negative control or orthogonal tool for dissecting IL-18-specific biology from kinase-mediated effects. Its central phenoxy spacer confers selectivity for the IL-18 protein-protein interaction interface, avoiding the polypharmacology of Sorafenib [2]. This scenario is particularly relevant for researchers studying cancer inflammation, where IL-18 and kinase signaling pathways intersect, or for validating the on-target effects of novel bis-aryl urea inhibitors.

Biochemical Screening for IL-18/IL-18BP Disruption with Distinct SAR

For high-throughput screening (HTS) campaigns targeting the IL-18/IL-18BP interaction, NSC80734 provides a structurally distinct starting point for chemical optimization. Its moderate binding affinity (IC50 52 μM) [1] and unique docking profile (8 hydrogen bonds, 24 hydrophobic interactions) [2] offer a scaffold that can be diversified to improve potency while maintaining the cellular activity that differentiates it from NSC61610. Medicinal chemistry teams seeking to develop orally bioavailable IL-18 inhibitors will benefit from exploring the SAR around the central phenoxy group, a moiety not present in other hit compounds.

Quote Request

Request a Quote for NSC80734

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.